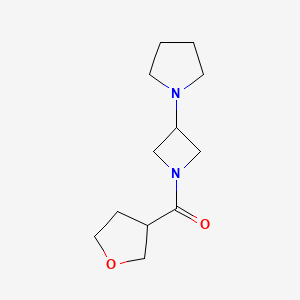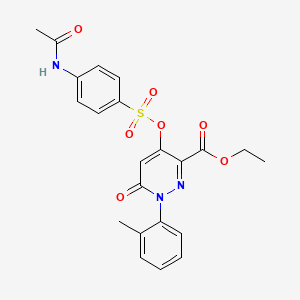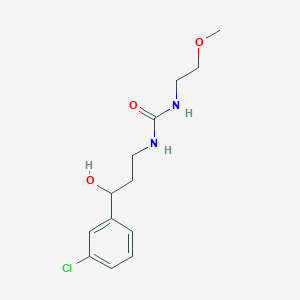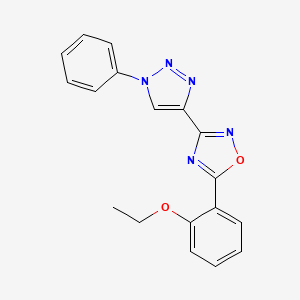
Trans-5-Ethyl-2-methylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-5-Ethyl-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. Piperidines, the class of compounds to which it belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of this compound is not detailed in the sources retrieved.Aplicaciones Científicas De Investigación
Enantioselective Catalysis
- Chiral Dihydroxypiperidine Derivatives in Catalysis : A study by (Roudeau, Pardo, & Cossy, 2006) demonstrated the use of chiral dihydroxypiperidine derivatives, derived from trans-4-hydroxy-L-proline, in enantioselective catalysis for the addition of diethylzinc to aldehydes. This process produces secondary alcohols with high enantiomeric excess, indicating the potential of similar compounds in asymmetric synthesis.
Chemical Synthesis and Modifications
- Transesterification Studies : Research by (Yarovenko, Mikhaleva, & Khlyupina, 1967) focused on transesterification reactions involving N-methyl-4-hydroxypiperidine, leading to the formation of aminoesters of disubstituted glycolic acids.
- Photochemical Dimerization of Pyridines : A study by (Taylor & Kan, 1963) found that UV irradiation of certain pyridines in hydrochloric acid resulted in the formation of dimers. Such reactions are relevant in understanding and manipulating molecular interactions under specific conditions.
- Synthesis of Anticancer Agents : Research by (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983) involved synthesizing compounds that could affect the proliferation of cancer cells, demonstrating the potential use of related piperidine derivatives in medicinal chemistry.
Pharmacology and Drug Development
- Inverse Agonist for 5-HT2A Receptors : A study by (Vanover et al., 2006) explored the pharmacological properties of a novel compound that acts as an inverse agonist for 5-HT2A receptors. This research indicates the significance of piperidine derivatives in developing new pharmacological agents.
Environmental Science and Phytoremediation
- Advances in Phytoremediation : According to (Dietz & Schnoor, 2001), phytoremediation involves using plants to remediate contaminated environments. Piperidine derivatives could potentially play a role in enhancing the efficiency of such processes.
Other Chemical Transformations
- Synthesis of Highly Functionalized Tetrahydropyridines : (Zhu, Lan, & Kwon, 2003) reported on the synthesis of tetrahydropyridines, indicating the versatility of piperidine derivatives in organic synthesis.
Direcciones Futuras
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development of new synthesis methods and the discovery of new applications for piperidine derivatives, including Trans-5-Ethyl-2-methylpiperidine hydrochloride, could be a promising direction for future research.
Propiedades
IUPAC Name |
(2R,5R)-5-ethyl-2-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)9-6-8;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGMMQCONWDNJQ-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(NC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](NC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)
![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)

